

High-precision analysis of $^{182}\text{W}/^{184}\text{W}$ ratios

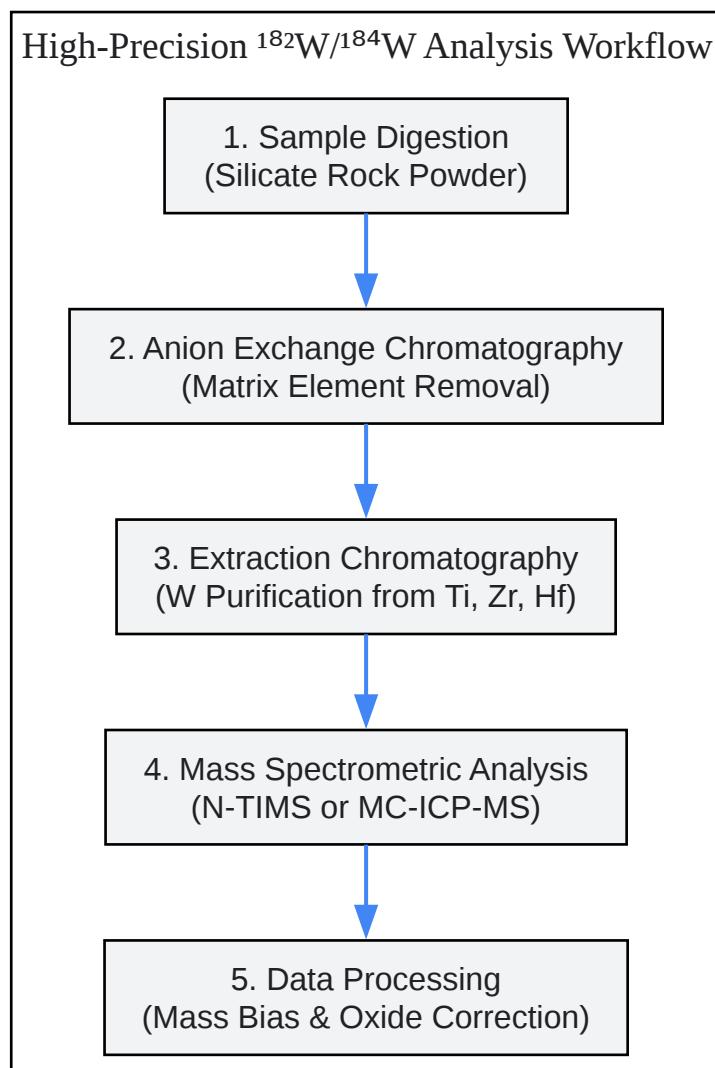
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tungsten-182*
Cat. No.: *B076582*

[Get Quote](#)

An Application Note and Protocol for the High-Precision Analysis of $^{182}\text{W}/^{184}\text{W}$ Isotope Ratios


Introduction

The high-precision analysis of tungsten (W) isotope ratios, specifically the $^{182}\text{W}/^{184}\text{W}$ ratio, is a powerful tool in the fields of geochemistry and cosmochemistry. The significance of this isotopic system stems from the decay of the short-lived hafnium-182 (^{182}Hf) nuclide to a stable isotope of tungsten, ^{182}W , with a half-life of approximately 8.9 million years.^[1] This ^{182}Hf - ^{182}W chronometer is instrumental for dating events in the early Solar System, such as the accretion and differentiation of planets into a metallic core and a silicate mantle.^{[1][2][3]}

Hafnium is a lithophilic element, meaning it preferentially partitions into the silicate mantle, while tungsten is moderately siderophilic, partitioning into the metallic core.^[4] This differential partitioning leads to distinct $^{182}\text{W}/^{184}\text{W}$ signatures in these reservoirs, allowing scientists to trace the processes of planetary formation and evolution.^{[1][5]} Applications include constraining the timing of core-mantle segregation on Earth and other planetary bodies, studying core-mantle interaction, and understanding the earliest history of the silicate Earth.^{[6][7]} Achieving the high precision required for these studies, typically better than 5 parts per million (ppm), necessitates rigorous sample preparation and sophisticated mass spectrometry techniques.^[6]

Methodology: An Overview

The analytical workflow for high-precision $^{182}\text{W}/^{184}\text{W}$ analysis involves three principal stages: sample digestion, chemical purification of tungsten through multi-stage chromatography, and isotopic measurement by mass spectrometry. Each step is critical for eliminating isobaric interferences and achieving the high precision necessary to resolve subtle isotopic variations.

[Click to download full resolution via product page](#)

Fig. 1: General experimental workflow for $^{182}\text{W}/^{184}\text{W}$ isotope analysis.

Experimental Protocols

Protocol 1: Sample Digestion

This protocol is designed for the dissolution of silicate rock samples to ensure all tungsten is available for subsequent chemical separation.

- Sample Preparation: Weigh approximately 1 gram of powdered silicate rock sample into a clean PFA (perfluoroalkoxy) vessel.

- Acid Digestion:
 - Add a concentrated HF-HNO₃ acid mixture to the sample powder in the vessel.[7]
 - Seal the vessel and place it on a hotplate at a controlled temperature for 4-5 days to ensure complete dissolution.[7]
 - After digestion, carefully unseal the vessel in a fume hood and evaporate the acid solution to dryness.
 - Perform subsequent evaporation steps with concentrated HNO₃ and 6N HCl to remove any remaining fluorides.[7]
- Final Dissolution: Dissolve the final residue in a solution of 0.5 M HCl–0.5 M HF in preparation for chromatography.[8]

Protocol 2: Two-Stage Chromatographic Separation of Tungsten

To achieve high-purity tungsten separates, free from matrix elements and isobaric interferences (e.g., Hf, Ta, Os), a two-stage chromatographic procedure is employed.[6][8][9]

Stage 1: Anion Exchange Chromatography (Bulk Matrix Removal)

This stage separates W, Ti, Zr, and Hf from the majority of matrix elements.[6][8]

- Column Preparation: Use a column packed with 10 mL of AG1-X8 (100-200 mesh) anion exchange resin.[6][8] Pre-clean the column with 7 M HCl–2 M HF and condition it with 0.5 M HCl–0.5 M HF.[8]
- Sample Loading: Load the dissolved sample solution from Protocol 1 onto the conditioned column.
- Matrix Elution: Rinse the column with 0.5 M HCl–0.5 M HF to elute matrix elements such as Fe, Ca, Mg, Al, K, Na, and Cr.[8]

- **W-Ti-Zr-Hf Fraction Collection:** Elute the fraction containing tungsten, titanium, zirconium, and hafnium using a 7 M HCl-2 M HF solution.[\[8\]](#) Collect this fraction for the next stage of purification.

Stage 2: TODGA Extraction Chromatography (W Purification)

This stage separates tungsten from the interfering elements Ti, Zr, and Hf.[\[6\]](#)[\[8\]](#)[\[9\]](#)

- **Column Preparation:** Use a column packed with 0.6 mL of TODGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin.[\[6\]](#)[\[8\]](#) Pre-clean the resin with 3 M HNO₃-1 M HF and condition it with 8 M HCl-0.01 M HF.[\[8\]](#)
- **Sample Preparation:** Dry down the collected fraction from Stage 1 and re-dissolve it in 5 mL of 8 M HCl-0.01 M HF.[\[8\]](#)
- **Sample Loading & Elution:** Load the sample onto the TODGA column. Elute Ti and Zr-Hf using specific acid mixtures as detailed in published methods.[\[8\]](#)
- **Pure W Collection:** Strip the purified tungsten from the column using a 3 M HNO₃-1 M HF solution.[\[6\]](#) This final solution is dried down and prepared for mass spectrometric analysis. The total yield of W from this two-stage process is typically greater than 90%.[\[6\]](#)[\[9\]](#)[\[10\]](#)

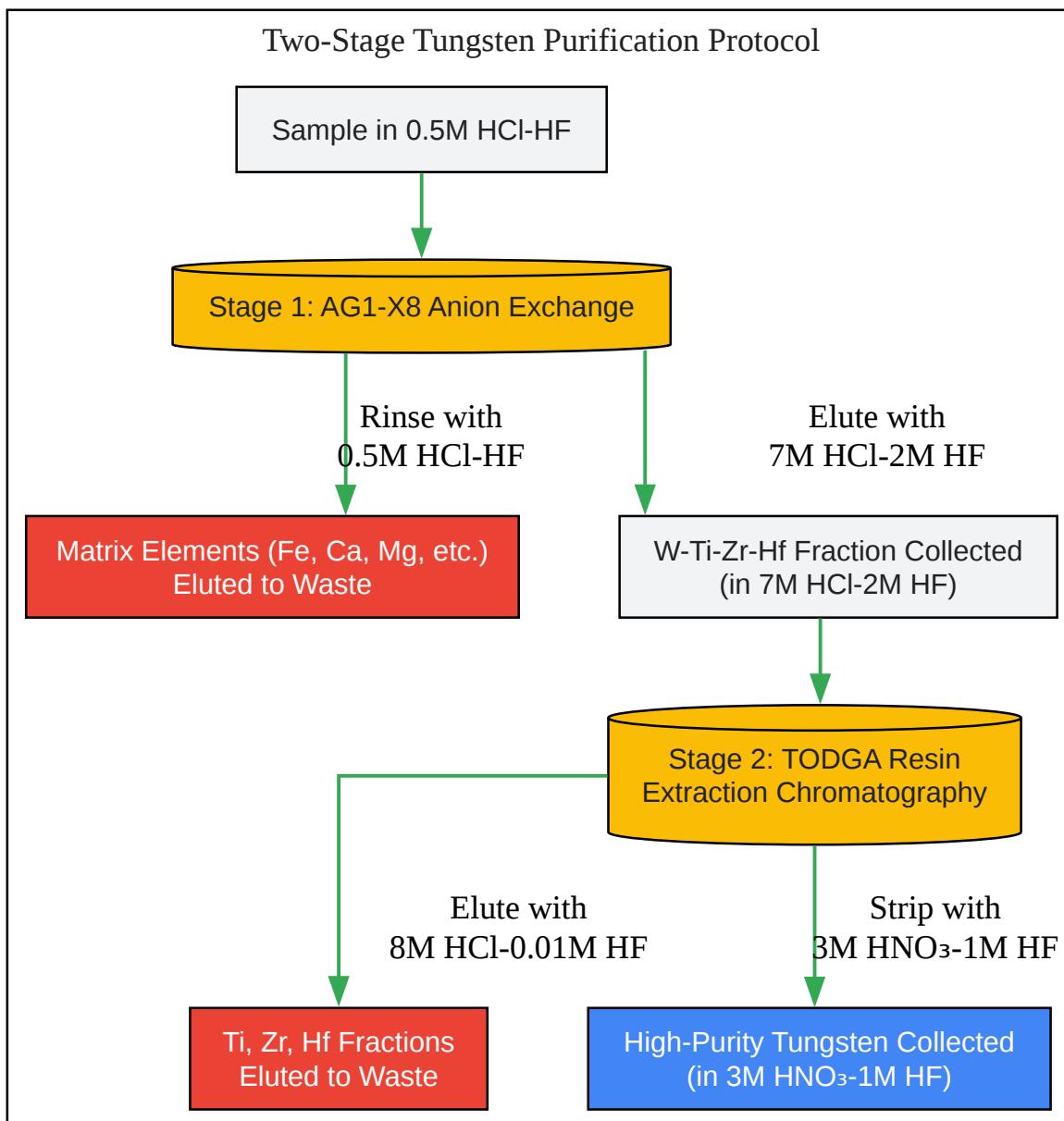

[Click to download full resolution via product page](#)

Fig. 2: Workflow for the two-stage chromatographic separation of tungsten.

Protocol 3: Mass Spectrometric Analysis

High-precision tungsten isotope measurements are primarily conducted using two techniques: Negative Thermal Ionization Mass Spectrometry (N-TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[2][6]

- N-TIMS Analysis:
 - In N-TIMS, tungsten is analyzed as the tri-oxide negative ion (WO_3^-).
 - The purified W sample is loaded onto a rhenium (Re) filament.
 - The instrument measures the ion beams of the different WO_3^- isotopologues.
 - A critical step is the accurate correction for oxygen isotope interferences and instrumental mass fractionation.[11] This can be achieved by monitoring the $^{18}\text{O}/^{16}\text{O}$ ratio during the analysis to make per-integration oxide corrections.[11]
 - Instrumental mass fractionation is typically corrected by normalizing to a stable isotope ratio, such as $^{186}\text{W}/^{184}\text{W}$.[7]
- MC-ICP-MS Analysis:
 - MC-ICP-MS offers high ionization efficiency for tungsten.[4]
 - The purified W sample, in a dilute acid solution, is introduced into the plasma source.
 - The instrument simultaneously measures the ion beams of the W isotopes using an array of Faraday cup collectors.
 - A significant challenge is correcting for the large instrumental mass bias.[2][3] This is often accomplished using an exponential law and an internal standard or by sample-standard bracketing.
 - It is crucial to ensure the complete separation of W from elements with isobaric interferences, such as Hf and Os.

Data Presentation

Quantitative data from high-precision $^{182}\text{W}/^{184}\text{W}$ analyses are presented below. Isotopic variations are often expressed in $\mu^{182}\text{W}$ units, which represent the parts per million (ppm) deviation of a sample's $^{182}\text{W}/^{184}\text{W}$ ratio from a terrestrial standard.[7]

Table 1: Natural Isotopic Composition of Tungsten

Isotope	Natural Abundance (%)
^{180}W	0.12
^{182}W	26.50
^{183}W	14.31
^{184}W	30.64
^{186}W	28.43

Source: Data derived from general isotopic abundance tables.[\[12\]](#)

Table 2: High-Precision $^{182}\text{W}/^{184}\text{W}$ Measurements of Geochemical Reference Materials

Reference Material	Rock Type	$^{182}\text{W}/^{184}\text{W}$ Ratio	2 SD (\pm)	Analytical Method
USGS BHVO-2	Hawaiian Basalt	0.864896	0.000006	N-TIMS
GSJ JB-3	Basalt	0.864898	0.000005	N-TIMS
Alfa Aesar W Std.	Standard	-	4.7 ppm ($\mu\text{^{182}W}$)	N-TIMS

Source: Data compiled from multiple high-precision studies.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)

Table 3: Comparison of Analytical Precision for $^{182}\text{W}/^{184}\text{W}$ Measurements

Analytical Technique	Typical External Precision (2SD)	Key Considerations
N-TIMS	3.7 - 6.6 ppm	Requires oxide interference corrections; lower sample throughput. [11]
MC-ICP-MS	~5 ppm ($\pm 0.05\%$ on $^{186}\text{W}/^{184}\text{W}$)	Requires significant mass bias correction; higher sample throughput. [2]

Source: Data from studies detailing N-TIMS and MC-ICP-MS methodologies.[\[2\]](#)[\[11\]](#)

Conclusion

The protocols outlined provide a robust framework for obtaining high-precision $^{182}\text{W}/^{184}\text{W}$ isotopic data. The combination of meticulous sample digestion, a highly effective two-stage chromatographic purification process, and advanced mass spectrometric techniques allows for the resolution of subtle isotopic variations crucial for cosmochemical and geochemical research. This methodology enables scientists to investigate fundamental processes of planetary formation and the long-term geodynamic evolution of Earth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the isotopic composition of tungsten using MC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-situ precise isotopic analysis of tungsten using laser ablation multi-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) with time resolved data acquisition - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. Earth's geodynamic evolution constrained by ^{182}W in Archean seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. geochemicalperspectivesletters.org [geochemicalperspectivesletters.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Chromatographic Method for Separation of Tungsten (W) from Silicate Samples for High-Precision Isotope Analysis Using Negative Thermal Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-precision analysis of $^{182}\text{W}/^{184}\text{W}$ and $^{183}\text{W}/^{184}\text{W}$ by negative thermal ionization mass spectrometry: Per-integration oxide corrections using measured $^{18}\text{O}/^{16}\text{O}$ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epj-conferences.org [epj-conferences.org]
- 13. ^{182}W evidence for core-mantle interaction in the source of mantle plumes | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- To cite this document: BenchChem. [High-precision analysis of $^{182}\text{W}/^{184}\text{W}$ ratios]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076582#high-precision-analysis-of-182w-184w-ratios]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com